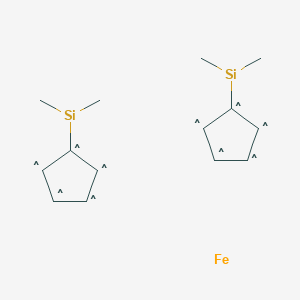

1,1'-Bis(dimethylsilyl)ferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1’-Bis(dimethylsilyl)ferrocene is a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .

Synthesis Analysis

The synthesis of 1,1’-Bis(dimethylsilyl)ferrocene involves various methods. One such method is the reaction of dimethylsilylferrocene with dicobaltoctacarbonyl, which affords the complexes containing the Si–Co σ-bond stabilized with a ferrocenyl group . Another method involves the reactions of dimethylsilylferrocene with ironpentacarbonyl and trirutheniumdodecacarbonyl, which give the ferrocenyl derivatives bridged with Si–M–Si (M = Fe or Ru) sequences inter- or intramolecularly .

Molecular Structure Analysis

The molecular structure of 1,1’-Bis(dimethylsilyl)ferrocene is represented by the empirical formula C14H22FeSi2 . The molecular weight is 302.34 .

Chemical Reactions Analysis

1,1’-Bis(dimethylsilyl)ferrocene is involved in various chemical reactions. It acts as a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

1,1’-Bis(dimethylsilyl)ferrocene has a refractive index of n20/D 1.564 (lit.) and a boiling point of 294-295 °C (lit.) . It has a density of 1.007 g/mL at 25 °C (lit.) .

科学的研究の応用

Catalytic Co-Initiator in Free Radical Photopolymerization

1,1’-Bis(dimethylsilyl)ferrocene serves as a co-initiator in free radical photopolymerization reactions. When exposed to light, it generates radicals that initiate polymerization processes. This property makes it valuable in the development of photoresists, coatings, and other polymeric materials .

Reactant for Hydrosilylation and Hydroboration Reactions

Hydrosilylation and hydroboration reactions are essential in organic synthesis. This compound participates in these reactions, allowing the introduction of silicon or boron atoms into organic molecules. Researchers use it to functionalize alkenes and alkynes selectively .

Platinum/Nickel-Catalyzed Selective Hydrosilylation

1,1’-Bis(dimethylsilyl)ferrocene finds application in platinum or nickel-catalyzed hydrosilylation reactions. These reactions enable the addition of silicon-containing groups to unsaturated compounds, such as alkenes and alkynes. The selectivity of this process is crucial for designing functional materials .

Iron-Catalyzed Dehydrogenative Coupling

In dehydrogenative coupling reactions, iron catalysts play a pivotal role. This compound participates in such reactions, allowing the formation of new carbon-carbon bonds. Researchers explore its utility in the synthesis of complex organic molecules .

Functional Molecular Materials

The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions. These reactions are used to manufacture a range of functional macromolecules, including tailored dyes, OLED components, conducting polymers, and thermoplastics .

Other Potential Applications

While the above fields highlight key applications, 1,1’-Bis(dimethylsilyl)ferrocene may also find use in other areas, such as organometallic chemistry, materials science, and catalysis. Researchers continue to explore its properties and potential applications .

Safety And Hazards

将来の方向性

特性

InChI |

InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMIAJBJASQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FeSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(dimethyl)silicon;iron | |

CAS RN |

1295-15-4 |

Source

|

| Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: 1,1'-Bis(dimethylsilyl)ferrocene is a versatile building block for incorporating ferrocene units into polymeric structures. This is primarily achieved through hydrosilylation reactions with various unsaturated compounds. [, , , , ] These ferrocene-containing polymers have potential applications in areas such as electroactive materials, redox-active polymers, and precursors for magnetic ceramics. [, , ]

A: 1,1'-Bis(dimethylsilyl)ferrocene consists of a ferrocene unit where each cyclopentadienyl ring is substituted with a dimethylsilyl group (-Si(CH3)2H). The presence of the silicon-hydrogen (Si-H) bond is crucial for its reactivity in hydrosilylation reactions. [, , , , ]

A: Both platinum and rhodium catalysts have proven effective in promoting hydrosilylation reactions with 1,1'-Bis(dimethylsilyl)ferrocene. For instance, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) and Wilkinson's catalyst (Rh(PPh3)3Cl) have been successfully employed. [, ] Interestingly, the choice of catalyst can influence the regioselectivity of the hydrosilylation reaction, leading to different product isomers. []

A: Reaction conditions, particularly the choice of catalyst, significantly influence the product outcome. For example, nickel-catalyzed reactions with aldehydes result in monohydrosilylation, yielding acyclic products. [, ] In contrast, using a platinum catalyst like (C2H4)Pt(PPh3)2 favors double silylation, generating six-membered cyclic compounds. [] This highlights the importance of careful catalyst selection for controlling reaction pathways and product selectivity.

A: Yes, 1,1'-Bis(dimethylsilyl)ferrocene can be used to synthesize organometallic complexes. Reacting it with triruthenium dodecacarbonyl forms a unique triruthenium dihydrido cluster where the ferrocene unit acts as a bridging ligand via Si-Ru bonds. [] This demonstrates the potential of this compound in building diverse molecular architectures beyond traditional polymer chemistry.

A: Research indicates that hyperbranched polycarbosiloxanes synthesized using 1,1'-Bis(dimethylsilyl)ferrocene can act as precursors for magnetic ceramics. Upon pyrolysis at high temperatures, these polymers yield materials with notable magnetizability. [] This highlights the potential of this compound and its derivatives in developing advanced functional materials.

A: Characterization of these materials typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) for determining molecular weights. [, , ] Mass spectrometry techniques like MALDI-TOF are also employed, particularly for analyzing polymeric structures. []

A: One potential challenge lies in controlling the regioselectivity of hydrosilylation reactions, as different catalysts can lead to varying isomeric distributions. [] Additionally, the thermal stability of the final materials, especially those intended for high-temperature applications, needs to be carefully considered. []

A: Exploring new catalytic systems and reaction conditions to access novel polymeric architectures with tailored properties is a promising avenue. [, ] Additionally, investigating the potential of these materials in areas like electrochemistry, sensing, and catalysis remains largely unexplored and holds significant promise. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1R,5R)-5-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)

![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)